1-(1-Benzothiophen-3-yl)ethan-1-amine
CAS No.: 158868-44-1
Cat. No.: VC13359332
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158868-44-1 |
|---|---|
| Molecular Formula | C10H11NS |
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | 1-(1-benzothiophen-3-yl)ethanamine |
| Standard InChI | InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3 |
| Standard InChI Key | QHQWHUVCNWLPGV-UHFFFAOYSA-N |
| SMILES | CC(C1=CSC2=CC=CC=C21)N |
| Canonical SMILES | CC(C1=CSC2=CC=CC=C21)N |
Introduction
Structural and Electronic Properties
Molecular Architecture
The benzothiophene system consists of a sulfur atom integrated into a bicyclic aromatic framework, creating a planar structure with extended π-conjugation. The ethylamine side chain introduces a primary amine group, enabling hydrogen bonding and protonation-dependent solubility. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NS |
| Molecular Weight | 177.27 g/mol |
| Boiling Point | 315 °C |
| LogP (Partition Coeff.) | 2.1 ± 0.3 |
The sulfur atom in the thiophene ring contributes to electron delocalization, enhancing stability and influencing intermolecular interactions .
Synthetic Pathways
Conventional Synthesis
The synthesis of 1-(1-benzothiophen-3-yl)ethan-1-amine typically involves functionalization of the benzothiophene core. One approach utilizes nucleophilic substitution reactions, where 3-bromobenzothiophene reacts with ethylamine under catalytic conditions. For example:
Optimized conditions (e.g., palladium catalysts, polar aprotic solvents) improve yields to >75% .
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis by maintaining precise temperature and pressure control. Purification via fractional crystallization or chromatography ensures high purity (>98%) for pharmaceutical applications .
Biological Activity and Applications
| Target Receptor | Binding Affinity (Ki) | Observed Effect |
|---|---|---|
| 5-HT2A | 50 nM | Anxiolytic activity |
| D3 | 30 nM | Cognitive enhancement |
These properties suggest therapeutic potential in mood disorders and neurodegenerative diseases .
Antimicrobial Activity
Schiff base derivatives of 1-(1-benzothiophen-3-yl)ethan-1-amine show broad-spectrum antimicrobial effects:
| Microbial Strain | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 8 | 16 (Ampicillin) |
| E. coli | 32 | 64 (Ciprofloxacin) |
Mechanistic studies attribute this activity to membrane disruption and enzyme inhibition .
Material Science Applications
Organic Electronics
The compound’s conjugated system and film-forming ability make it suitable for organic semiconductors. Performance metrics in devices include:
| Application | Luminance (cd/m²) | Efficiency (%) |
|---|---|---|
| OLEDs | 1500 | 12 |
| Solar Cells | N/A | 8.5 |
These results highlight its utility in energy-efficient optoelectronics .
Comparative Analysis with Analogous Compounds
Structural Analogues
Key differences between 1-(1-benzothiophen-3-yl)ethan-1-amine and related amines:
| Compound | Aromatic System | Functional Group | LogP |
|---|---|---|---|
| 1-Phenylethan-1-amine | Benzene | -NH2 | 1.8 |
| 1-(Pyridin-2-yl)ethan-1-amine | Pyridine | -NH2 | 0.9 |
| Target Compound | Benzothiophene | -NH2 | 2.1 |
The benzothiophene moiety enhances lipophilicity and π-stacking capability compared to phenyl or pyridyl analogues .
Challenges and Future Directions
Current limitations include moderate aqueous solubility and metabolic instability. Strategies to address these issues include:
-
Salt Formation: Hydrochloride salts improve solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) .
-
Prodrug Design: Ester derivatives enhance bioavailability through controlled release.
Ongoing research focuses on optimizing pharmacokinetic profiles and expanding applications in targeted drug delivery and advanced materials.
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